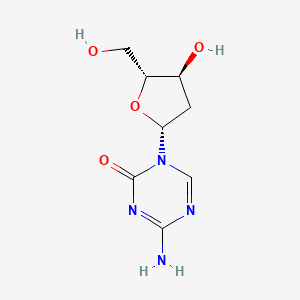

Isofistularin-3

Description

Properties

IUPAC Name |

7,9-dibromo-N-[3-[2,6-dibromo-4-[2-[(7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl)amino]-1-hydroxyethyl]phenoxy]-2-hydroxypropyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30Br6N4O11/c1-48-24-16(34)5-30(26(44)21(24)36)7-18(40-51-30)28(46)38-9-13(42)11-50-23-14(32)3-12(4-15(23)33)20(43)10-39-29(47)19-8-31(52-41-19)6-17(35)25(49-2)22(37)27(31)45/h3-6,13,20,26-27,42-45H,7-11H2,1-2H3,(H,38,46)(H,39,47) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TURTULDFIIAPTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(C2(CC(=NO2)C(=O)NCC(COC3=C(C=C(C=C3Br)C(CNC(=O)C4=NOC5(C4)C=C(C(=C(C5O)Br)OC)Br)O)Br)O)C=C1Br)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30Br6N4O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1114.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Isofistularin-3: A Technical Guide

Executive Summary: Isofistularin-3, a brominated alkaloid isolated from the marine sponge Aplysina aerophoba, has emerged as a promising anticancer agent with a distinct and multifaceted mechanism of action.[1][2] This technical guide provides an in-depth exploration of its core molecular interactions and cellular consequences. The primary mechanism of this compound is the direct inhibition of DNA methyltransferase 1 (DNMT1), a key enzyme in epigenetic regulation.[1][2][3] This inhibition leads to the demethylation and subsequent re-expression of tumor suppressor genes, such as the Aryl Hydrocarbon Receptor (AHR).[1][2] Downstream cellular effects are profound, encompassing a G0/G1 phase cell cycle arrest, induction of autophagy, and a significant sensitization of cancer cells to TRAIL-induced apoptosis.[1][2][3] This guide synthesizes the current understanding, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual diagrams of key pathways to offer a comprehensive resource for researchers and drug development professionals.

Introduction

Marine sponges are a rich source of structurally unique secondary metabolites, many of which possess potent biological activities.[1][4] this compound is a brominated tyrosine derivative isolated from the Mediterranean sponge Aplysina aerophoba.[1][5][6] Structurally similar to other bioactive compounds like psammaplin-A, this compound has been identified as a compound of interest for its anticancer properties.[1] Early studies noted its cytotoxic effects, but recent investigations have elucidated a more complex mechanism of action centered on epigenetic modulation.[1][7] This document serves as a technical deep-dive into the molecular pathways targeted by this compound.

Core Mechanism of Action: DNA Methyltransferase 1 (DNMT1) Inhibition

The principal molecular target of this compound is DNA methyltransferase 1 (DNMT1), an enzyme crucial for maintaining DNA methylation patterns during cell replication.[1][2][3] In cancer, hypermethylation of promoter regions of tumor suppressor genes by DNMT1 is a common mechanism for gene silencing.[1]

This compound acts as a direct, DNA-competitive inhibitor of DNMT1.[1] Molecular docking and in vitro enzymatic assays have confirmed that this compound binds within the DNA-interacting pocket of the DNMT1 enzyme.[1][2][3] This competitive inhibition prevents the enzyme from methylating its target DNA sequences. The inhibitory activity has been quantified with an in vitro IC50 value of 13.5 ± 5.4 μM .[1][3]

Cellular Consequences of this compound Action

The inhibition of DNMT1 by this compound triggers a cascade of cellular events that collectively contribute to its anticancer effects.

Re-expression of Tumor Suppressor Genes

By preventing DNA hypermethylation, this compound can restore the expression of silenced tumor suppressor genes.[1] A key example is the Aryl Hydrocarbon Receptor (AHR), a gene with tumor-suppressive functions that is often silenced by promoter hypermethylation in leukemia models.[1] Treatment with this compound leads to the demethylation of CpG sites within the AHR promoter, resulting in the re-expression of AHR mRNA.[1][2][3]

Cell Cycle Arrest at G0/G1 Phase

A major consequence of this compound treatment in cancer cells is a marked reduction in cell proliferation, attributed to an arrest in the G0/G1 phase of the cell cycle.[1][2][3] This cytostatic effect is mediated by the modulation of key cell cycle regulatory proteins. Specifically, this compound treatment leads to:

-

Increased expression of cyclin-dependent kinase inhibitors p21 and p27 .[1][2][3]

-

Reduced expression of cyclin E1 , Proliferating Cell Nuclear Antigen (PCNA ), and the oncogene c-myc .[1][2][3]

This coordinated regulation prevents cells from transitioning from the G1 to the S phase, thereby halting proliferation.

Induction of Autophagy

In addition to cell cycle arrest, this compound induces autophagy, a cellular process of self-degradation.[1][2] This is observed through distinct morphological changes in treated cells, including a significant increase in cell size and the appearance of cytoplasmic vacuoles.[1] The induction of autophagy is confirmed by the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from the cytosolic form (LC3-I) to the autophagosome-associated form (LC3-II).[1][2][3]

Sensitization to TRAIL-Induced Apoptosis

One of the most significant findings is the ability of this compound to strongly synergize with the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), a promising anticancer agent that can selectively kill cancer cells.[1] Many cancer types are resistant to TRAIL, and this compound acts as a potent sensitizer.[1] The combination index (CI) values in RAJI and U-937 lymphoma cells were 0.22 and 0.21, respectively, indicating strong synergism.[1][2]

The mechanism for this sensitization is multifactorial and involves:

-

Activation of Endoplasmic Reticulum (ER) Stress: this compound treatment increases the expression of the ER stress marker GRP78.[1][2][3]

-

Upregulation of Death Receptor 5 (DR5): ER stress leads to an increased surface expression of the TRAIL receptor DR5, providing more binding sites for TRAIL.[1][2][3]

-

Downregulation of Anti-Apoptotic Proteins: this compound decreases the expression of key inhibitors of the apoptotic cascade, including survivin and cellular FLICE-like inhibitory protein (FLIPL ).[1][2][3]

This combination of events lowers the threshold for apoptosis, allowing TRAIL to effectively induce cell death via the extrinsic pathway.[1]

Quantitative Data Summary

The biological activity of this compound has been quantified in various assays. The following tables summarize the key data for easy comparison.

Table 1: Inhibitory Concentrations of this compound in Various Assays

| Parameter | Target / Cell Line | Value | Reference |

|---|---|---|---|

| IC50 | DNMT1 (in vitro) | 13.5 ± 5.4 µM | [1] |

| IC50 | HeLa (Cytotoxicity) | 8.5 ± 0.2 µM | [7] |

| EC50 | MPC cells (Viability) | 44 µM (Normoxia) | [7] |

| EC50 | MTT cells (Viability) | 43 µM (Normoxia) | [7] |

| EC50 | MPC cells (Viability) | 91 µM (Hypoxia) | [7] |

| EC50 | MTT cells (Viability) | 59 µM (Hypoxia) | [7] |

| CI * | RAJI + TRAIL | 0.22 | [1] |

| CI * | U-937 + TRAIL | 0.21 | [1] |

*Combination Index (CI < 1 indicates synergy)

Table 2: Growth Inhibitory (GI50) Activity of this compound Across Cancer Cell Lines (72h treatment)

| Cell Line | Cancer Type | GI50 (µM) |

|---|---|---|

| RAJI | Burkitt's Lymphoma | 9.9 ± 8.6 |

| U-937 | Histiocytic Lymphoma | 8.1 ± 5.6 |

| JURKAT | T-cell Leukemia | 10.2 ± 5.8 |

| K-562 | Chronic Myelogenous Leukemia | 8.3 ± 3.6 |

| HL-60 | Promyelocytic Leukemia | 8.1 ± 4.7 |

| MEG-01 | Megakaryoblastic Leukemia | 14.8 ± 5.3 |

| PC-3 | Prostate Cancer | 8.1 ± 4.4 |

| MDA-MB-231 | Breast Cancer | 7.3 ± 7.0 |

| SH-SY5Y | Neuroblastoma | > 50 |

Data sourced from Florean et al., 2016.[1]

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the mechanism of action of this compound, based on descriptions in the primary literature.[1]

In Vitro DNMT1 Inhibition Assay

-

Principle: A non-radioactive, ELISA-based assay to measure the activity of purified DNMT1 enzyme.

-

Method:

-

A universal DNA methylase assay kit is used. A 96-well plate is coated with a DNA substrate.

-

Purified recombinant human DNMT1 enzyme is added to the wells in the presence of the methyl donor S-adenosylmethionine (SAM).

-

Increasing concentrations of this compound (or control inhibitor, e.g., EGCG) are added to the reaction mixture.

-

The reaction is allowed to proceed for a specified time (e.g., 2 hours) at 37°C.

-

The plate is washed, and a capture antibody specific for 5-methylcytosine (B146107) (5-mC) is added.

-

A secondary antibody conjugated to horseradish peroxidase (HRP) is added, followed by a colorimetric HRP substrate.

-

The absorbance is read on a microplate reader. The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO). The IC50 value is determined by non-linear regression analysis.

-

Cell Cycle Analysis by Flow Cytometry

-

Principle: Staining of cellular DNA with a fluorescent dye (e.g., Propidium Iodide, PI) allows for the quantification of cells in different phases of the cell cycle based on DNA content.

-

Method:

-

Cells (e.g., RAJI, U-937) are seeded and treated with various concentrations of this compound for a specified duration (e.g., 24-72 hours).

-

Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

-

Fixed cells are washed and resuspended in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

-

After incubation in the dark, the DNA content of the cells is analyzed using a flow cytometer.

-

The percentages of cells in the G0/G1, S, and G2/M phases are quantified using cell cycle analysis software.

-

Western Blotting for Protein Expression

-

Principle: Separation of cellular proteins by size via SDS-PAGE, transfer to a membrane, and detection using specific primary antibodies.

-

Method:

-

Treated and untreated cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein (e.g., 20-40 µg) are loaded and separated on an SDS-polyacrylamide gel.

-

Proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for target proteins (e.g., p21, p27, c-myc, LC3, GRP78, survivin, β-actin) overnight at 4°C.

-

After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.

-

TRAIL Sensitization and Apoptosis Assay

-

Principle: To assess the synergistic effect of this compound and TRAIL on cell viability and apoptosis.

-

Method:

-

Viability Assay: Cells are pre-treated with this compound for a set time (e.g., 24 hours). Subsequently, increasing concentrations of recombinant human TRAIL are added for an additional period (e.g., 24 hours). Cell viability is assessed using an MTS or MTT assay. Combination Index (CI) values are calculated using software like CompuSyn to determine synergy.

-

Apoptosis Staining: Cells are co-treated as described above. Apoptosis is quantified by staining with Hoechst 33342 (stains all nuclei) and Propidium Iodide (PI, stains nuclei of dead/late apoptotic cells). Cells are observed under a fluorescence microscope to distinguish between viable, early apoptotic (condensed, bright blue nuclei), and late apoptotic/necrotic (pink/red nuclei) cells.

-

Conclusion

This compound demonstrates a sophisticated and potent mechanism of action against cancer cells, positioning it as a valuable lead compound for oncological drug development. Its primary role as a DNMT1 inhibitor initiates a cascade of favorable anticancer events, including the reactivation of tumor suppressor genes, induction of cell cycle arrest, and promotion of autophagy. Crucially, its ability to sensitize resistant cancer cells to TRAIL-mediated apoptosis by modulating the ER stress response and key apoptotic inhibitors highlights its potential in combination therapies. The comprehensive data underscore the importance of exploring marine natural products as a source for novel therapeutic agents. Further preclinical and in vivo studies are warranted to fully evaluate the therapeutic potential of this compound.[1]

References

- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Chemical defense of Mediterranean sponges Aplysina cavernicola and Aplysina aerophoba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

The Discovery and Isolation of Isofistularin-3 from Aplysina aerophoba: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isofistularin-3 (B1198176), a brominated isoxazoline (B3343090) alkaloid, is a prominent secondary metabolite isolated from the marine sponge Aplysina aerophoba. First identified as a chemical defense agent, recent research has unveiled its potential as a potent anti-cancer agent. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of this compound. It details the experimental protocols for its extraction and purification, summarizes its physicochemical and biological properties, and visualizes its known mechanism of action on cellular signaling pathways. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and oncology drug development.

Introduction

The marine environment is a rich and largely untapped source of novel bioactive compounds with significant therapeutic potential. Marine sponges, in particular, are known to produce a diverse array of secondary metabolites as a defense mechanism against predation and microbial fouling. The Mediterranean sponge Aplysina aerophoba is a notable example, producing a variety of brominated alkaloids. Among these, this compound has emerged as a molecule of significant interest due to its potent biological activities.

Initially recognized for its role in the chemical defense of Aplysina aerophoba, this compound has been shown to be a major deterrent against predators.[1][2][3] More recently, its cytotoxic properties against various cancer cell lines have been investigated, revealing its function as a DNA methyltransferase 1 (DNMT1) inhibitor.[4][5] This discovery has positioned this compound as a promising lead compound for the development of new epigenetic drugs for cancer therapy.

This guide provides an in-depth look at the scientific data and methodologies related to the discovery and isolation of this compound from its natural source.

Physicochemical Properties of this compound

This compound is a complex brominated alkaloid. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₁H₃₀Br₆N₄O₁₁ | [1] |

| Molecular Weight | 1114.0 g/mol | [1] |

| Exact Mass | 1113.69499 Da | [1] |

| Monoisotopic Mass | 1107.70113 Da | [1] |

| Topological Polar Surface Area | 210 Ų | [1] |

| CAS Number | 87099-50-1 | [1] |

Experimental Protocols

Collection of Aplysina aerophoba

Specimens of Aplysina aerophoba are collected from their natural marine habitat. For preservation of the chemical integrity of its metabolites, the collected sponge material is typically lyophilized (freeze-dried) immediately after collection to prevent enzymatic degradation of the target compounds.

Extraction and Isolation of this compound

The following protocol outlines a general method for the extraction and isolation of brominated compounds, including this compound, from Aplysina aerophoba.[6] The specific yield of this compound is not detailed in the available literature.

Materials:

-

Lyophilized Aplysina aerophoba tissue

-

Ethanol (EtOH 96%)

-

Petroleum Ether (PE)

-

Ethyl Acetate (EtOAc)

-

n-Butanol (BuOH)

-

Water (H₂O)

-

Silica (B1680970) gel for column chromatography

-

Sephadex LH-20 for size-exclusion chromatography

-

Solvents for chromatography (e.g., heptane (B126788), ethyl acetate, methanol, dichloromethane (B109758), acetone)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Extraction: Approximately 1 kg of lyophilized Aplysina aerophoba is subjected to ultrasonic extraction with 96% ethanol. This process is repeated five times for 15 minutes each to ensure exhaustive extraction of the secondary metabolites. The resulting ethanolic extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The crude ethanolic extract is partitioned successively with petroleum ether, ethyl acetate, n-butanol, and water. The fractions containing brominated compounds, as determined by preliminary analysis such as thin-layer chromatography (TLC) or HPLC, are combined for further purification. Typically, the petroleum ether, ethyl acetate, and n-butanol fractions will contain this compound.

-

Column Chromatography: The combined organic fractions are subjected to column chromatography on silica gel. A gradient elution system, for example, starting with heptane and gradually increasing the polarity with ethyl acetate, is used to separate the compounds based on their polarity.

-

Size-Exclusion Chromatography: Fractions containing this compound are further purified using Sephadex LH-20 column chromatography with an appropriate solvent system, such as a mixture of dichloromethane and acetone.

-

High-Performance Liquid Chromatography (HPLC): The final purification step involves semi-preparative or preparative HPLC on a C18 column to yield pure this compound.

The following diagram illustrates the general workflow for the isolation of this compound.

Structure Elucidation

-

¹H and ¹³C NMR Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are conducted to determine the carbon skeleton and the connectivity of protons and carbons in the molecule.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which aids in the structural elucidation.

Biological Activity and Mechanism of Action

This compound exhibits significant cytotoxic activity against a range of cancer cell lines. Its primary mechanism of action is the inhibition of DNA methyltransferase 1 (DNMT1), a key enzyme involved in the epigenetic regulation of gene expression.

Quantitative Biological Activity Data

| Cell Line | Assay | Result (IC₅₀ or other) | Reference |

| Various Cancer Cell Lines | Proliferation Assay | GI₅₀ values range from 11.2 to >50 µM | [4] |

| Purified DNMT1 | In vitro activity assay | IC₅₀ = 13.5 ± 5.4 μM | [4] |

Signaling Pathways Affected by this compound

This compound's inhibition of DNMT1 leads to a cascade of downstream effects, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.

References

- 1. This compound | C31H30Br6N4O11 | CID 159041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemical defense of Mediterranean sponges Aplysina cavernicola and Aplysina aerophoba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Isofistularin-3: A Marine-Derived DNMT1 Inhibitor with Anti-Cancer Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Isofistularin-3 is a brominated alkaloid isolated from the marine sponge Aplysina aerophoba.[1][2] This molecule has garnered significant interest within the scientific community due to its cytotoxic and anti-cancer properties.[1][3] Extensive research has identified this compound as a direct, DNA-competitive inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme in epigenetic regulation.[1][4] By inhibiting DNMT1, this compound can induce the re-expression of tumor suppressor genes, leading to cell cycle arrest and sensitization of cancer cells to apoptosis-inducing agents. This technical guide provides a comprehensive overview of the chemical structure, biological activity, and mechanisms of action of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a complex dimeric molecule derived from brominated tyrosine. Its intricate structure is key to its biological activity.

| Identifier | Value | Reference |

| Chemical Formula | C₃₁H₃₀Br₆N₄O₁₁ | [5][6] |

| Molecular Weight | 1114.0 g/mol | [5] |

| IUPAC Name | (5S,6R)-7,9-dibromo-N-[3-[2,6-dibromo-4-[2-[[(5S,6R)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-1-hydroxyethyl]phenoxy]-2-hydroxypropyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide | [6] |

| SMILES Notation | COC1=C(C(C2(CC(=NO2)C(=O)NCC(COC3=C(C=C(C=C3Br)C(CNC(=O)C4=NOC5(C4)C=C(C(=C(C5O)Br)OC)Br)O)Br)O)C=C1Br)O)Br | [6] |

| CAS Number | 87099-50-1 | [5][6] |

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities, most notably its potent inhibition of DNMT1 and its cytotoxic effects on various cancer cell lines.

DNMT1 Inhibition

This compound acts as a direct, DNA-competitive inhibitor of DNMT1.[1][4]

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ (DNMT1) | 13.5 ± 5.4 μM | Purified enzyme (in vitro) | [1] |

Anti-proliferative Activity

This compound has demonstrated significant anti-proliferative effects across a panel of cancer cell lines.

| Cell Line | Cancer Type | GI₅₀ (72h) | Reference |

| RAJI | Burkitt's Lymphoma | 9.9 ± 8.6 μM | [7] |

| U-937 | Histiocytic Lymphoma | 8.1 ± 5.6 μM | [7] |

| JURKAT | T-cell Leukemia | 10.2 ± 5.8 μM | [7] |

| K-562 | Chronic Myelogenous Leukemia | 8.3 ± 3.6 μM | [7] |

| MEG-01 | Megakaryoblastic Leukemia | 14.8 ± 5.3 μM | [7] |

| HL-60 | Promyelocytic Leukemia | 8.1 μM | [7] |

| HeLa | Cervical Cancer | 8.5 ± 0.2 µM | [2] |

Mechanism of Action

The anti-cancer effects of this compound are attributed to its ability to modulate key cellular processes, including epigenetic regulation, cell cycle progression, and apoptosis.

DNA Demethylation and Gene Re-expression

As a DNMT1 inhibitor, this compound leads to the demethylation of CpG islands in the promoter regions of tumor suppressor genes, thereby reactivating their expression. A notable example is the re-expression of the Aryl Hydrocarbon Receptor (AHR) gene in RAJI cells following treatment with this compound.[1]

Cell Cycle Arrest

This compound induces a G0/G1 phase cell cycle arrest in cancer cells.[1][8] This is achieved through the upregulation of cyclin-dependent kinase inhibitors p21 and p27, and the downregulation of proteins essential for cell cycle progression, including Cyclin E1, PCNA, and c-myc.[1][8]

Sensitization to TRAIL-Induced Apoptosis

A significant aspect of this compound's therapeutic potential is its ability to sensitize cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis.[1][7] This is particularly relevant for TRAIL-resistant cancer cells. The mechanism involves several key events:

-

Downregulation of anti-apoptotic proteins: this compound reduces the expression of survivin and cFLIP.[1][7]

-

Induction of Endoplasmic Reticulum (ER) Stress: Treatment with this compound leads to ER stress, evidenced by the increased expression of GRP78.[1][7]

-

Upregulation of Death Receptor 5 (DR5): The induction of ER stress leads to an increased surface expression of the TRAIL receptor DR5.[1][7]

-

Activation of the Extrinsic Apoptotic Pathway: The combination of this compound and TRAIL leads to the activation of caspase-8 and subsequently caspase-3, culminating in apoptosis.[1]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of this compound.

Isolation and Purification of this compound

This compound is naturally sourced from the marine sponge Aplysina aerophoba. A general workflow for its isolation is as follows:

In Vitro DNMT1 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of purified DNMT1 enzyme.

-

Reaction Setup: A reaction mixture is prepared containing purified recombinant DNMT1, a methyl donor (S-adenosyl-L-methionine, SAM), and a DNA substrate.

-

Compound Addition: this compound at various concentrations is added to the reaction mixture. A control with no inhibitor is also prepared.

-

Incubation: The reaction is incubated to allow for DNA methylation to occur.

-

Detection: The level of DNA methylation is quantified. This can be done using various methods, such as ELISA-based assays that detect 5-methylcytosine (B146107) or radioisotope-based assays that measure the incorporation of a radiolabeled methyl group.

-

Data Analysis: The percentage of DNMT1 inhibition is calculated for each concentration of this compound, and the IC₅₀ value is determined by plotting inhibition versus concentration.

Cell Proliferation Assay (e.g., MTS Assay)

This assay determines the effect of a compound on the proliferation of cancer cells.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).

-

MTS Reagent Addition: An MTS reagent is added to each well and the plate is incubated. The MTS reagent is converted to a colored formazan (B1609692) product by metabolically active cells.

-

Absorbance Measurement: The absorbance of the formazan product is measured using a plate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The percentage of cell growth inhibition is calculated for each concentration, and the GI₅₀ (concentration that inhibits cell growth by 50%) is determined.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment: Cells are treated with this compound for a defined period (e.g., 24 hours).

-

Cell Harvesting and Fixation: Cells are harvested and fixed, typically with cold ethanol.

-

Staining: The fixed cells are treated with RNase and stained with a fluorescent DNA-intercalating dye, such as propidium (B1200493) iodide (PI).

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The resulting data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (e.g., Caspase-3/7 Activity Assay)

This assay measures the activation of effector caspases, a hallmark of apoptosis.

-

Cell Treatment: Cells are treated with this compound, TRAIL, or a combination of both.

-

Lysis and Reagent Addition: The cells are lysed, and a luminogenic caspase-3/7 substrate is added.

-

Incubation: The mixture is incubated to allow for caspase cleavage of the substrate, which generates a luminescent signal.

-

Luminescence Measurement: The luminescence is measured using a luminometer. The signal intensity is proportional to the amount of caspase-3/7 activity.

-

Data Analysis: The fold-change in caspase activity relative to untreated controls is calculated.

Conclusion and Future Directions

This compound is a promising marine natural product with well-defined anti-cancer properties. Its mechanism of action, centered on the inhibition of DNMT1 and subsequent effects on cell cycle and apoptosis, makes it an attractive candidate for further pre-clinical and clinical development. Future research should focus on optimizing its therapeutic index, exploring its efficacy in in vivo models for various cancer types, and investigating potential synergistic combinations with other anti-cancer agents. The detailed understanding of its chemical structure and biological functions provides a solid foundation for the development of novel epigenetic therapies.

References

- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antibiotic and cytotoxic activity of brominated compounds from the marine sponge Verongia aerophoba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C31H30Br6N4O11 | CID 159041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Isofistularin-3: A Marine-Derived DNA Demethylating Agent for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of isofistularin-3 (B1198176), a brominated alkaloid derived from the marine sponge Aplysina aerophoba, and its role as a potent DNA demethylating agent.[1][2][3] This document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated cellular pathways to support further research and development in oncology.

Core Mechanism of Action: DNMT1 Inhibition

This compound functions as a direct inhibitor of DNA methyltransferase 1 (DNMT1), the key enzyme responsible for maintaining DNA methylation patterns during cell division.[1][2] Through non-covalent binding within the DNA interacting pocket of DNMT1, this compound effectively blocks its catalytic activity.[1][2] This inhibition leads to passive demethylation of the genome during DNA replication, resulting in the re-expression of silenced tumor suppressor genes.[1]

One of the key validated targets of this compound-mediated demethylation is the Aryl Hydrocarbon Receptor (AHR) gene.[1][4] Treatment of cancer cells with this compound has been shown to decrease the methylation of CpG sites within the AHR promoter, leading to the restoration of its mRNA expression.[1][4]

Quantitative Efficacy Data

The following tables summarize the in vitro efficacy of this compound as a DNMT1 inhibitor and as an anti-proliferative agent against various cancer cell lines.

Table 1: In Vitro DNMT1 Inhibition

| Compound | Target | IC50 (μM) | Assay Type |

| This compound | Purified DNMT1 | 13.5 ± 5.4 | Biochemical in vitro assay |

Data sourced from Florean et al., 2016.[1][4]

Table 2: Anti-Proliferative Activity (GI50)

| Cell Line | Cancer Type | GI50 (μM, 72h) |

| RAJI | Burkitt's Lymphoma | 9.9 ± 8.6 |

| U-937 | Histiocytic Lymphoma | 8.1 ± 5.6 |

| JURKAT | T-cell Leukemia | 10.2 ± 5.8 |

| K-562 | Chronic Myelogenous Leukemia | 8.3 ± 3.6 |

| MEG-01 | Megakaryoblastic Leukemia | 14.8 ± 5.3 |

| HL-60 | Acute Promyelocytic Leukemia | 8.1 ± 3.1 |

| PC-3 | Prostate Cancer | 41.1 ± 7.7% growth inhibition at 50 μM |

| HeLa | Cervical Cancer | 8.5 ± 0.2 |

| MPC | Mouse Pheochromocytoma | 43-44 (normoxia) |

| MTT | Mouse Pheochromocytoma | 43-44 (normoxia) |

Data compiled from Florean et al., 2016 and Lauffer et al., 2018.[1][5][6]

Key Cellular Pathways Modulated by this compound

This compound's anti-cancer effects are mediated through the modulation of several critical cellular pathways beyond DNA demethylation. These include the induction of cell cycle arrest, autophagy, and apoptosis, as well as sensitization to TRAIL-mediated cell death.

DNA Demethylation and Tumor Suppressor Gene Re-activation

The primary mechanism of this compound involves the direct inhibition of DNMT1, leading to the demethylation of promoter regions of tumor suppressor genes (TSGs) and their subsequent re-expression.

Caption: this compound inhibits DNMT1, leading to TSG re-expression.

Cell Cycle Arrest at G0/G1 Phase

This compound induces a robust cell cycle arrest in the G0/G1 phase.[2][5] This is achieved by increasing the expression of cell cycle inhibitors p21 and p27, while simultaneously reducing the levels of proteins that promote cell cycle progression, such as Cyclin E1, PCNA, and c-myc.[2][5]

Caption: this compound induces G0/G1 arrest via p21/p27 and Cyclin E1.

Sensitization to TRAIL-Induced Apoptosis

A significant finding is that this compound sensitizes cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL).[2] This synergistic effect is mediated through the induction of Endoplasmic Reticulum (ER) stress, evidenced by increased GRP78 expression, which leads to the upregulation of Death Receptor 5 (DR5) on the cell surface.[2] Additionally, this compound reduces the expression of the anti-apoptotic protein survivin.[2]

Caption: this compound enhances TRAIL-induced apoptosis via ER stress.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro DNMT1 Inhibition Assay

This protocol is designed to quantify the direct inhibitory effect of this compound on purified DNMT1 enzyme activity.

Caption: Workflow for the in vitro DNMT1 inhibition assay.

Methodology:

-

Reaction Setup: In a reaction buffer, combine purified recombinant DNMT1 enzyme with a synthetic DNA substrate (e.g., poly(dI-dC)).

-

Compound Addition: Add varying concentrations of this compound or a control compound (e.g., EGCG as a positive control, DMSO as a negative control).

-

Initiation: Start the methylation reaction by adding the methyl donor, S-adenosyl methionine (SAM), which is radioactively labeled (e.g., [³H]SAM).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour) to allow for DNA methylation.

-

Termination and Capture: Stop the reaction and spot the mixture onto DE81 filter paper. The negatively charged DNA binds to the positively charged filter.

-

Washing: Wash the filters multiple times with a suitable buffer to remove unincorporated [³H]SAM.

-

Quantification: Measure the amount of incorporated [³H]methyl groups using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the control and determine the IC50 value.

DNA Methylation Analysis by Bisulfite Sequencing

This protocol allows for the single-nucleotide resolution analysis of DNA methylation patterns in specific gene promoters (e.g., AHR) following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Culture cancer cells (e.g., RAJI) and treat with this compound (e.g., 25 µM) or a control (e.g., 1 µM DAC) for a specified duration (e.g., 72 hours).

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from the treated and control cells.

-

Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

PCR Amplification: Amplify the promoter region of the target gene (e.g., AHR) using primers specific to the bisulfite-converted DNA.

-

Cloning and Sequencing:

-

Clone the purified PCR products into a suitable vector (e.g., pCR2.1-TOPO).

-

Transform the vectors into competent E. coli.

-

Select multiple clones (e.g., 10-15) for each treatment condition.

-

Isolate plasmid DNA from each clone and sequence the insert.

-

-

Data Analysis: Align the sequences and analyze the methylation status of each CpG site. The percentage of methylated cytosines (C) versus unmethylated cytosines (T, after conversion and PCR) is quantified for each CpG dinucleotide across the sequenced clones.[1]

Cell Viability and Proliferation Assay

This protocol measures the effect of this compound on cancer cell growth and viability.

Methodology:

-

Cell Seeding: Seed cancer cells in multi-well plates at a predetermined density.

-

Treatment: After allowing the cells to adhere (if applicable), treat them with a range of concentrations of this compound for various time points (e.g., 24, 48, 72 hours).

-

Cell Counting: At each time point, harvest the cells and determine the number of viable cells using the trypan blue exclusion assay.[1]

-

Mix a small aliquot of the cell suspension with an equal volume of trypan blue dye.

-

Load the mixture onto a hemocytometer.

-

Count the number of unstained (viable) and stained (non-viable) cells under a microscope.

-

-

Data Analysis: Calculate the percentage of growth inhibition (GI) for each concentration compared to the untreated control. Plot the results to determine the GI50 value, the concentration at which cell proliferation is inhibited by 50%.

Conclusion and Future Directions

This compound is a promising natural product with a well-characterized mechanism as a DNMT1 inhibitor.[1][2][4] Its ability to induce cell cycle arrest, autophagy, and apoptosis, coupled with its capacity to sensitize cancer cells to TRAIL, makes it an attractive candidate for further preclinical and clinical development.[1][2] Importantly, this compound has shown reduced toxicity towards healthy peripheral blood mononuclear cells (PBMCs), suggesting a favorable therapeutic window.[1][2]

Future research should focus on:

-

In vivo efficacy: Evaluating the anti-tumor activity of this compound in various animal cancer models.

-

Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Combination Therapies: Exploring synergistic effects with other epigenetic modifiers or conventional chemotherapeutic agents.

-

Target Selectivity: Further investigating the selectivity of this compound for DNMT1 over other DNMTs and potential off-target effects.

This guide provides a foundational resource for scientists and clinicians interested in advancing this compound as a novel epigenetic drug for cancer treatment.

References

- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural Products from Sponges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

The Potent Bioactivity of Brominated Alkaloids from Marine Sponges: A Technical Guide for Researchers

Introduction

Marine sponges of the order Verongiida are a prolific source of structurally unique and biologically potent brominated alkaloids. These secondary metabolites, arising from the tyrosine metabolic pathway, exhibit a wide spectrum of pharmacological activities, including antimicrobial, cytotoxic, and enzyme-inhibiting properties. This technical guide provides an in-depth overview of the biological activities of these fascinating marine natural products, with a focus on their therapeutic potential. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents.

Antimicrobial Activity

Brominated alkaloids have demonstrated significant activity against a range of pathogenic microbes, including multidrug-resistant bacteria and fungi. Their efficacy is a crucial area of research in the face of growing antimicrobial resistance.

Quantitative Antimicrobial Data

The antimicrobial potency of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The following table summarizes the MIC values for several representative brominated alkaloids against various microbial strains.

| Alkaloid | Microbial Strain | MIC (µg/mL) | Reference |

| Marmaricine A | Staphylococcus aureus (MRSA) | 8 | [1] |

| Marmaricine B | Staphylococcus aureus (MRSA) | 8 | [1] |

| Marmaricine C | Staphylococcus aureus (MRSA) | 16 | [1] |

| Marmaricine B | Candida albicans | 8 | [1] |

| Marmaricine C | Candida albicans | 8 | [1] |

| (+)-Aeroplysinin-1 | Staphylococcus aureus (MRSA) | <32 | [2][3] |

| (+)-Aeroplysinin-1 | Escherichia coli | 32 | [2] |

| Purpuramine R | Staphylococcus aureus | 16 | [4] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of brominated alkaloids.

Materials:

-

Mueller-Hinton Broth (MHB)

-

Bacterial or fungal inoculum

-

Brominated alkaloid stock solution (in a suitable solvent, e.g., DMSO)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Culture the microbial strain in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity of the inoculum to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Serial Dilution: Prepare a serial two-fold dilution of the brominated alkaloid stock solution in MHB directly in the 96-well microtiter plate. The final volume in each well should be 100 µL.

-

Inoculation: Add 5 µL of the prepared inoculum to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

-

Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.

Cytotoxic Activity

Many brominated alkaloids exhibit potent cytotoxicity against a variety of human cancer cell lines, making them promising candidates for the development of novel anticancer therapeutics.

Quantitative Cytotoxicity Data

The cytotoxic effect of these compounds is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. The table below presents the IC50 values of several brominated alkaloids against various cancer cell lines.

| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |

| 5,6-dibromotryptamine | MOLT-3 (Leukemia) | 5.4 | [1] |

| 5,6-dibromotryptamine | HeLa (Cervical Cancer) | 9.4 | [1] |

| 5,6-dibromotryptamine | HepG2 (Liver Cancer) | 23.1 | [1] |

| 5,6-dibromo-1H-indole-3-carboxylic acid methyl ester | HeLa (Cervical Cancer) | 13.0 | [1] |

| Unguiculin A | KB (Oral Epidermoid Carcinoma) | 0.2 | [5] |

| Unguiculin B | KB (Oral Epidermoid Carcinoma) | 0.08 | [5] |

| Unguiculin C | KB (Oral Epidermoid Carcinoma) | 0.03 | [5] |

| Monanchocidin | THP-1 (Leukemia) | 5.1 | [5] |

| Monanchocidin | HeLa (Cervical Cancer) | 11.8 | [5] |

| Echinosulfonic acid D | KB (Oral Epidermoid Carcinoma) | 2 µg/mL | [6] |

| Echinosulfonic acid B | KB (Oral Epidermoid Carcinoma) | 2 µg/mL | [6] |

| Aplyzanzine B | A549 (Lung Cancer) | 6.1 | [7] |

| Aplyzanzine B | HT-29 (Colon Cancer) | 1.6 | [7] |

| Aplyzanzine B | MDA-MB-231 (Breast Cancer) | 7.8 | [7] |

| Anomoian B | A549 (Lung Cancer) | 6.1 | [7] |

| Anomoian B | HT-29 (Colon Cancer) | 1.6 | [7] |

| Anomoian B | MDA-MB-231 (Breast Cancer) | 7.8 | [7] |

| Ingenin D | MCF7 (Breast Cancer) | 2.9 | [8] |

| Ingenin D | HCT116 (Colon Cancer) | 3.3 | [8] |

| Bromoindole 29 | PANC-1 (Pancreatic Cancer) | 1.5 | [8] |

| Bromodiphenyl ether 41 | PANC-1 (Pancreatic Cancer) | 2.1 | [8] |

| Bromodiphenyl ether 42 | PANC-1 (Pancreatic Cancer) | 3.8 | [8] |

| AP-51 | Daudi (Burkitt's Lymphoma) | 3.48 | [9] |

| AP-51 | Raji (Burkitt's Lymphoma) | 2.07 | [9] |

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the brominated alkaloid in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Signaling Pathway

Several studies have indicated that the cytotoxic effects of certain brominated alkaloids are mediated through the inhibition of key signaling pathways involved in cell proliferation, survival, and apoptosis. One of the most significant of these is the PI3K/AKT/mTOR pathway. For instance, aaptamine (B1664758) derivatives have been shown to inhibit this pathway in diffuse large B-cell lymphoma and Burkitt's lymphoma cells.[9][10]

The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and highlights the points of inhibition by marine sponge-derived alkaloids.

Experimental Protocol: Western Blot Analysis of PI3K/AKT/mTOR Pathway Proteins

Western blotting can be used to detect changes in the expression and phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway following treatment with brominated alkaloids.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Protein Extraction and Quantification: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control. A decrease in the ratio of phosphorylated protein to total protein indicates pathway inhibition.

Enzyme Inhibition

Brominated alkaloids have also been reported to inhibit various enzymes. For example, certain bromotyrosine alkaloids from an Oceanapia sp. sponge were found to inhibit mycothiol (B1677580) S-conjugate amidase.[4]

Quantitative Enzyme Inhibition Data

The inhibitory activity of compounds against enzymes is often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

| Alkaloid | Enzyme | Inhibition Data | Reference |

| Bromotyrosine Alkaloid 46 | Mycothiol S-conjugate amidase | IC50 = 2 mM | [4] |

| Bromotyrosine Alkaloid 47 | Mycothiol S-conjugate amidase | IC50 = 100 mM | [4] |

| Bromotyrosine Alkaloid 48 | Mycothiol S-conjugate amidase | IC50 = 3 mM | [4] |

| Bromotyrosine Alkaloid 49 | Mycothiol S-conjugate amidase | IC50 = 37 mM | [4] |

Isolation and Purification of Brominated Alkaloids

The following is a general protocol for the extraction and purification of brominated alkaloids from marine sponges of the order Verongiida.

Experimental Protocol: Isolation and Purification

Materials:

-

Lyophilized sponge material

-

Methanol (B129727) (MeOH) or Ethanol (EtOH)

-

Solvents for partitioning (e.g., n-hexane, ethyl acetate (B1210297) (EtOAc), n-butanol (n-BuOH))

-

Stationary phases for column chromatography (e.g., silica gel, Sephadex LH-20)

-

HPLC system with appropriate columns and solvents

Procedure:

-

Extraction: The lyophilized and ground sponge material is exhaustively extracted with an organic solvent, typically methanol or ethanol, at room temperature.

-

Solvent Partitioning: The crude extract is then subjected to a series of solvent-solvent partitions with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Column Chromatography: The resulting fractions are further purified by column chromatography using stationary phases such as silica gel or Sephadex LH-20. Fractions are eluted with a gradient of solvents.

-

Bioassay-Guided Fractionation: At each stage of purification, the fractions are tested for their biological activity to guide the isolation of the active compounds.

-

HPLC Purification: The bioactive fractions are subjected to further purification by High-Performance Liquid Chromatography (HPLC), using either reversed-phase or normal-phase columns, to yield the pure brominated alkaloids.

-

Structural Elucidation: The structures of the purified compounds are determined using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Brominated alkaloids from marine sponges represent a rich and diverse source of bioactive compounds with significant potential for the development of new drugs. Their potent antimicrobial and cytotoxic activities, coupled with their ability to modulate key cellular signaling pathways, make them attractive lead compounds for further investigation. The protocols and data presented in this technical guide are intended to provide a valuable resource for researchers working in the field of marine natural products and drug discovery. Continued exploration of these remarkable compounds is likely to yield novel therapeutic agents for a range of human diseases.

References

- 1. Cytotoxic Compounds Derived from Marine Sponges. A Review (2010–2012) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Purpuramine R, a New Bromotyrosine Isolated from Pseudoceratina cf. verrucosa Collected in the Kingdom of Tonga - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

Isofistularin-3: A Marine-Derived Brominated Alkaloid with Potent Anticancer Activity in Lymphoma Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticancer properties of Isofistularin-3, a marine brominated alkaloid, with a specific focus on its effects on lymphoma cells. The information presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a resource for researchers, scientists, and professionals involved in the discovery and development of novel cancer therapeutics.

This compound, isolated from the marine sponge Aplysina aerophoba, has emerged as a promising anticancer agent.[1] This document details its mechanism of action, summarizes its cytotoxic and antiproliferative effects through quantitative data, outlines the experimental protocols used to elucidate its activity, and provides visual representations of the key signaling pathways it modulates.

Quantitative Data Summary

The antiproliferative activity of this compound has been evaluated against a panel of cancer cell lines, including several lymphoma cell lines. The following table summarizes the 50% growth inhibitory (GI50) concentrations after 72 hours of treatment.

| Cell Line | Cancer Type | GI50 (µM) |

| RAJI | Burkitt's Lymphoma | 9.9 ± 8.6 |

| U-937 | Histiocytic Lymphoma | 8.1 ± 5.6 |

| JURKAT | Acute T-cell Leukemia | 10.2 ± 5.8 |

| K-562 | Chronic Myelogenous Leukemia | 8.3 ± 3.6 |

| MEG-01 | Megakaryoblastic Leukemia | 14.8 ± 5.3 |

| HL-60 | Acute Promyelocytic Leukemia | 8.1 ± 4.7 |

| PC-3 | Prostate Cancer | 8.1 ± 4.4 |

| MDA-MB-231 | Breast Cancer | 7.3 ± 7.0 |

| SH-SY5Y | Neuroblastoma | > 50 |

| Data are presented as the mean ± standard deviation from at least three independent experiments.[1] |

In addition to its antiproliferative effects, this compound has been identified as an inhibitor of DNA methyltransferase 1 (DNMT1) with an in vitro IC50 of 13.5 ± 5.4 μM.[1]

Core Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted mechanism of action that involves epigenetic modification, cell cycle arrest, and induction of cell death pathways.

-

DNA Demethylation: this compound acts as a DNA demethylating agent by inhibiting DNMT1.[1] This inhibition leads to the demethylation of promoter regions of tumor suppressor genes that are often silenced in cancer cells. One such target is the Aryl Hydrocarbon Receptor (AHR), a known tumor suppressor.[1] this compound treatment in RAJI lymphoma cells leads to the demethylation of the AHR promoter and subsequent re-expression of the AHR gene.[1]

-

Cell Cycle Arrest: Treatment with this compound induces a significant arrest of lymphoma cells in the G0/G1 phase of the cell cycle.[1] In RAJI and U-937 lymphoma cell lines, a 24-hour treatment resulted in a substantial increase in the percentage of cells in the G0/G1 phase.[1]

-

Induction of Autophagy and Apoptosis: Prolonged exposure to this compound triggers both caspase-dependent and -independent cell death.[1] In RAJI cells, treatment induces morphological changes characteristic of autophagy, including the formation of cytoplasmic vacuoles and the conversion of LC3-I to LC3-II.[1] Furthermore, this compound sensitizes lymphoma cells to TRAIL-induced apoptosis, suggesting a potential for combination therapies.[1] Western blot analysis has shown cleavage of caspases and poly-(ADP-ribose) polymerase-1 (PARP-1) in U-937 cells following treatment.[1]

Visualized Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular pathways affected by this compound and a general experimental workflow for its characterization.

Detailed Experimental Protocols

The following are generalized protocols based on the methodologies described in the cited literature for the study of this compound in lymphoma cells.

4.1. Cell Culture and Reagents

-

Cell Lines: RAJI (Burkitt's lymphoma) and U-937 (histiocytic lymphoma) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments. A vehicle control (DMSO) is run in parallel.

4.2. Cell Proliferation Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well.

-

Allow cells to adhere overnight (for adherent cells) or stabilize (for suspension cells).

-

Treat cells with increasing concentrations of this compound for 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Centrifuge the plate and carefully remove the supernatant.

-

Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value.

4.3. Cell Cycle Analysis

-

Treat cells with this compound at the desired concentration (e.g., 25 µM) for 24 hours.

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol (B145695) at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

4.4. Apoptosis and Cell Death Analysis

-

Trypan Blue Exclusion:

-

Treat cells with this compound for an extended period (e.g., 72 hours).

-

Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

-

Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

-

-

Western Blot for Caspase and PARP-1 Cleavage:

-

Treat cells with this compound at various concentrations.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against cleaved caspase-3, cleaved caspase-9, and cleaved PARP-1.

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

4.5. Autophagy Analysis

-

Western Blot for LC3 Conversion:

-

Treat RAJI cells with this compound for 24 hours. In some experiments, co-treat with bafilomycin A1 to inhibit the late stages of autophagy.

-

Perform Western blotting as described above, using a primary antibody against LC3 to detect both LC3-I and the converted LC3-II form.

-

-

Fluorescence Microscopy for Autophagic Vacuoles:

-

Treat RAJI cells with this compound.

-

Stain the cells with a fluorescent dye that specifically labels autophagic vacuoles (e.g., Cyto-ID®).

-

Visualize and quantify the percentage of cells with autophagic vesicles using fluorescence microscopy.

-

Conclusion and Future Directions

This compound demonstrates significant anticancer activity against lymphoma cells through a combination of epigenetic reprogramming, cell cycle inhibition, and induction of cell death. Its ability to inhibit DNMT1 and sensitize cells to TRAIL-induced apoptosis highlights its potential as a standalone therapeutic or as part of a combination regimen. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising marine natural product in the treatment of lymphoma and other hematological malignancies. The exact contribution of its DNMT1 inhibitory activity to its overall anticancer effect remains to be fully established, and the existence of other cellular targets cannot be excluded.[1]

References

Isofistularin-3: A Marine-Derived DNMT1 Inhibitor for Epigenetic-Based Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Epigenetic modifications, particularly DNA methylation, are critical regulators of gene expression and are frequently dysregulated in various diseases, including cancer. DNA methyltransferase 1 (DNMT1) is the key enzyme responsible for maintaining DNA methylation patterns during cell division, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of isofistularin-3 (B1198176), a brominated alkaloid isolated from the marine sponge Aplysina aerophoba, which has been identified as a direct, DNA-competitive inhibitor of DNMT1.[1][2] This document details the mechanism of action of this compound, its effects on cancer cells, quantitative data from preclinical studies, and detailed experimental protocols for its characterization.

Introduction to this compound

This compound is a marine natural product belonging to the bromotyrosine alkaloid class of compounds. Structurally, it is characterized by a complex scaffold derived from brominated tyrosine residues. Its structural similarity to other known epigenetic modulators, such as psammaplin A, prompted investigations into its potential as a DNMT inhibitor. Subsequent research has confirmed that this compound is a potent inhibitor of DNMT1, exhibiting a range of anti-cancer properties in vitro and in vivo.[2]

Mechanism of Action: DNMT1 Inhibition

This compound acts as a direct inhibitor of DNMT1.[1] Molecular docking studies have revealed that this compound binds within the DNA binding pocket of the DNMT1 enzyme.[2] This binding mode suggests that this compound is a DNA-competitive inhibitor, preventing the enzyme from accessing its natural substrate, hemimethylated DNA.[1] This mechanism of action is distinct from that of S-adenosyl methionine (SAM) cofactor competitors. The inhibition of DNMT1 by this compound leads to a reduction in DNA methylation, which can result in the re-expression of silenced tumor suppressor genes. For instance, treatment with this compound has been shown to decrease the methylation of CpG sites within the promoter of the aryl hydrocarbon receptor (AHR) gene, a known tumor suppressor, leading to its increased expression.[2]

Quantitative Data

The inhibitory activity of this compound against DNMT1 and its anti-proliferative effects on various cancer cell lines have been quantified in several studies.

Table 1: In Vitro DNMT1 Inhibition

| Compound | Target | IC50 (μM) | Inhibition Type |

| This compound | DNMT1 | 13.5 ± 5.4 | DNA-competitive |

Data sourced from Florean et al., 2016.

Table 2: Anti-proliferative Activity (GI50, μM)

| Cell Line | Cancer Type | GI50 (μM) after 72h |

| RAJI | Burkitt's Lymphoma | 7.3 |

| U-937 | Histiocytic Lymphoma | 10.2 |

| K-562 | Chronic Myelogenous Leukemia | 12.5 |

| JURKAT | Acute T-cell Leukemia | 14.8 |

| A-549 | Lung Carcinoma | 9.8 |

| HCT-116 | Colon Carcinoma | 11.4 |

| PC-3 | Prostate Adenocarcinoma | 13.1 |

| U-373 | Glioblastoma | 10.5 |

Data represents the concentration required to inhibit cell growth by 50% and is sourced from Florean et al., 2016.

Cellular Effects of this compound

The inhibition of DNMT1 by this compound triggers a cascade of cellular events that contribute to its anti-cancer activity.

Cell Cycle Arrest

This compound induces a G0/G1 phase cell cycle arrest in cancer cells.[2] This is accompanied by an increase in the expression of the cyclin-dependent kinase inhibitors p21 and p27, and a concomitant reduction in the levels of cyclin E1, proliferating cell nuclear antigen (PCNA), and the proto-oncogene c-myc.[2]

Induction of Autophagy

Treatment with this compound leads to morphological changes characteristic of autophagy, including the formation of autophagic vacuoles.[2] This is further validated by the conversion of LC3-I to LC3-II, a key marker of autophagosome formation.

Sensitization to TRAIL-induced Apoptosis

This compound has been shown to strongly synergize with tumor-necrosis-factor related apoptosis-inducing ligand (TRAIL) to induce apoptosis in cancer cells.[2] This sensitization is achieved through a multi-faceted mechanism that involves:

-

Reduction of anti-apoptotic proteins: this compound decreases the expression of survivin and FLICE-like inhibitory protein (FLIP).[2]

-

Induction of ER stress: The compound triggers endoplasmic reticulum (ER) stress, evidenced by the increased expression of GRP78.[2]

-

Upregulation of TRAIL receptor: The induction of ER stress leads to an increased surface expression of the TRAIL death receptor 5 (DR5).[2]

Signaling Pathway and Experimental Workflow Visualizations

This compound Signaling Pathway

Caption: Signaling pathway of this compound as a DNMT1 inhibitor.

Experimental Workflow for this compound Characterization

Caption: Experimental workflow for characterizing this compound.

Experimental Protocols

The following are summaries of key experimental protocols for the characterization of this compound as a DNMT1 inhibitor, based on the methodologies described by Florean et al. (2016).

In Vitro DNMT1 Activity Assay

This assay measures the ability of a compound to inhibit the activity of purified DNMT1 enzyme.

-

Reaction Setup: A methylation reaction is performed by incubating 5 ng of purified recombinant DNMT1 with increasing concentrations of this compound for 2 hours. A DNA substrate is included in the reaction mixture.

-

Detection of Methylation: The methylated DNA is recognized by a His-tagged methyl-CpG binding domain protein 2b (MBD2b).

-

Colorimetric Readout: A poly-histidine antibody conjugated to horseradish peroxidase (HRP) is added, which binds to the His-tagged MBD2b. The addition of an HRP substrate results in a colorimetric signal that is proportional to the amount of methylated DNA.

-

Data Analysis: The percentage of DNMT1 activity is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay

This assay determines the effect of this compound on the growth of cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density.

-

Compound Treatment: Cells are treated with increasing concentrations of this compound for 72 hours.

-

Viability Assessment: Cell viability is measured using a suitable method, such as the MTT or MTS assay, which measures the metabolic activity of the cells.

-

Data Analysis: The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is calculated from the dose-response curves.

Cell Cycle Analysis

This protocol is used to determine the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment and Harvesting: Cells are treated with this compound for the desired time, then harvested and washed with PBS.

-

Fixation: Cells are fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.

-

Staining: The fixed cells are stained with a DNA intercalating dye, such as propidium (B1200493) iodide (PI), in the presence of RNase to prevent staining of double-stranded RNA.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The fluorescence intensity of the PI is proportional to the amount of DNA.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: Cells are treated with this compound, and total protein is extracted using a suitable lysis buffer.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., p21, p27, survivin, DR5), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Data Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to detect and quantify apoptosis.

-

Cell Treatment and Harvesting: Cells are treated with this compound, alone or in combination with TRAIL, and then harvested.

-

Staining: Cells are stained with Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells. PI is a membrane-impermeant dye that stains the DNA of necrotic or late apoptotic cells.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative) is determined.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel epigenetic-based cancer therapies. Its well-defined mechanism of action as a DNA-competitive DNMT1 inhibitor, coupled with its potent anti-proliferative and pro-apoptotic effects in a range of cancer cell lines, highlights its therapeutic potential. Further preclinical and clinical studies are warranted to fully evaluate the safety and efficacy of this compound and its derivatives as anti-cancer agents. The detailed methodologies provided in this guide serve as a valuable resource for researchers in the field of epigenetics and drug discovery to further investigate this and other novel DNMT1 inhibitors.

References

A Technical Guide to the Natural Sources and Biosynthesis of Isofistularin-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the marine natural product Isofistularin-3, focusing on its natural origins and the current understanding of its biosynthetic pathways. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, marine biotechnology, and drug discovery.

Natural Sources of this compound

This compound is a brominated alkaloid primarily isolated from marine sponges of the genus Aplysina (Order Verongiida, Family Aplysinidae).[1][2] These sponges are known for producing a diverse array of bromotyrosine-derived secondary metabolites, which are believed to play a role in chemical defense.[1][3][4]

The following table summarizes the key marine sponge species that have been identified as natural sources of this compound.

| Marine Sponge Species | Family | Geographic Location | Reference |

| Aplysina aerophoba | Aplysinidae | Mediterranean Sea | [1][5][6] |

| Aplysina archeri | Aplysinidae | Caribbean Sea | [2][7][8][9] |

| Aplysina lacunosa | Aplysinidae | Caribbean Sea | [7] |

| Aplysina cavernicola | Aplysinidae | Mediterranean Sea | [3][4] |

These sponges accumulate brominated isoxazoline (B3343090) alkaloids, including this compound, in concentrations that can reach up to 10% of their dry weight.[3][4] The production of these compounds is a characteristic feature of the order Verongiida and contributes significantly to their chemical taxonomy.[2]

Biosynthesis of this compound